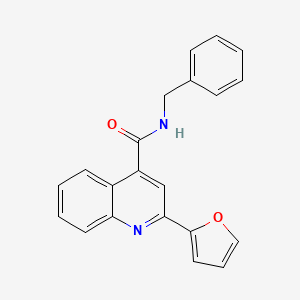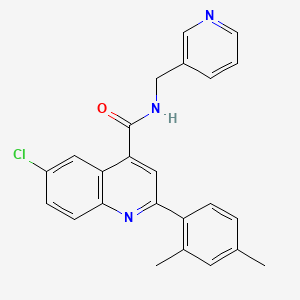
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been recently studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mécanisme D'action
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide inhibits the activity of the transcription factor NF-κB, which plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB activity, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to reduce inflammation, inhibit cancer cell growth, and promote apoptosis. It has also been shown to have a favorable safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the role of NF-κB in various diseases and to investigate the potential therapeutic applications of NF-κB inhibitors. However, one of the limitations of using 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One potential direction is the investigation of its therapeutic potential in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another direction is the development of more potent and selective NF-κB inhibitors based on the structure of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. Additionally, the combination of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide with other therapies, such as chemotherapy and immunotherapy, should be explored for its potential synergistic effects.
Conclusion:
In conclusion, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action has been extensively investigated, and its efficacy has been demonstrated in preclinical studies. While there are limitations to its use in lab experiments, the future directions for the study of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide are numerous and exciting.
Méthodes De Synthèse
The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide involves the reaction of 6-chloro-2-(2,4-dimethylphenyl)-4-quinolinecarboxylic acid with N-(3-pyridinylmethyl)amine in the presence of a coupling agent. The resulting product is then purified using chromatography. This method has been optimized to yield high purity and high yield of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide.
Applications De Recherche Scientifique
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has shown efficacy in inhibiting the growth of cancer cells and reducing inflammation. Its mechanism of action has also been investigated in detail.
Propriétés
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-15-5-7-19(16(2)10-15)23-12-21(20-11-18(25)6-8-22(20)28-23)24(29)27-14-17-4-3-9-26-13-17/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXGPHBUPLFSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-hydroxy-5-nitrobenzylidene)amino]-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5972514.png)
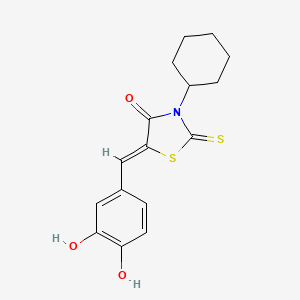
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B5972522.png)
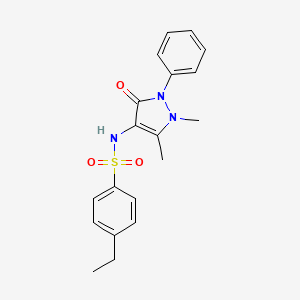
![1-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)azepane](/img/structure/B5972553.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B5972559.png)
![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)
![ethyl 4-(aminocarbonyl)-5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5972566.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5972567.png)
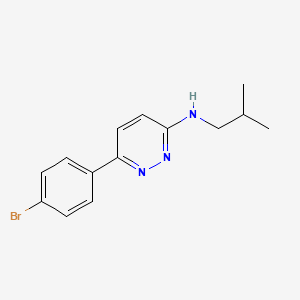
![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B5972581.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)
